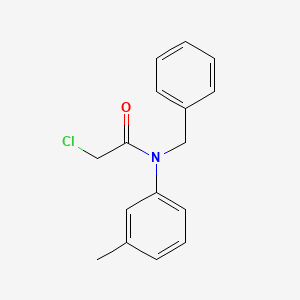

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

説明

特性

IUPAC Name |

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-13-6-5-9-15(10-13)18(16(19)11-17)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHCQUXRYRIDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368734 | |

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38677-47-3 | |

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chloroacetamide Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The chloroacetamide scaffold represents a cornerstone in modern medicinal and agricultural chemistry. Characterized by a reactive α-chloro-substituted amide group, this class of compounds exhibits a remarkable breadth of biological activities, ranging from potent herbicidal and antifungal properties to promising anticancer and anticonvulsant effects. This in-depth technical guide provides a comprehensive literature review of chloroacetamide derivatives, delving into their synthesis, multifaceted applications, and underlying mechanisms of action. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the full potential of this versatile chemical class. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Versatile Chloroacetamide Scaffold

Chloroacetamide derivatives are a class of organic compounds containing the chloroacetyl group (-C(O)CH₂Cl) attached to a nitrogen atom. The high reactivity of the carbon-chlorine bond makes these compounds valuable as both synthetic intermediates and as pharmacophores capable of forming covalent bonds with biological targets.[1] This inherent reactivity is central to their diverse biological activities, which have been extensively explored in various fields.

In agriculture, chloroacetamide herbicides have been a mainstay for decades, effectively controlling a broad spectrum of annual grasses and broadleaf weeds in major crops.[2] In the realm of medicinal chemistry, these derivatives have emerged as promising candidates for the development of novel therapeutics, demonstrating significant potential as anticancer, antifungal, and anticonvulsant agents.[1][3][4] Their ability to act as covalent inhibitors of key enzymes and proteins underpins many of their pharmacological effects.[5]

This guide will provide a structured exploration of the synthesis and diverse applications of chloroacetamide derivatives, offering both a high-level overview and detailed, practical insights for laboratory application.

Synthesis of Chloroacetamide Derivatives

The most common and straightforward method for synthesizing N-substituted-2-chloroacetamide derivatives is the chloroacetylation of a primary or secondary amine with chloroacetyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of N-Aryl-2-chloroacetamide Derivatives

This protocol outlines a general and widely applicable method for the synthesis of N-aryl-2-chloroacetamide derivatives.

Materials:

-

Substituted aniline derivative (1.0 eq)

-

Chloroacetyl chloride (1.1 - 1.2 eq)

-

Triethylamine (TEA) or Potassium Carbonate (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and the base (e.g., triethylamine, 1.2 eq) in the chosen solvent (e.g., DCM) within a round-bottom flask.

-

Cool the reaction mixture to 0-5 °C using an ice bath while stirring continuously.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N-aryl-2-chloroacetamide derivative.[6]

Characterization:

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. These include:

-

Melting Point: To assess purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1670 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.[1]

Caption: General workflow for the synthesis of N-aryl-2-chloroacetamide derivatives.

Applications in Agriculture: Herbicidal Activity

Chloroacetamide herbicides are primarily used for pre-emergence or early post-emergence control of annual grasses and some broadleaf weeds.[2][7] Their efficacy stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[8] VLCFAs are essential components of plant cell membranes and cuticular waxes. Their depletion leads to a disruption of cell division and overall growth, ultimately causing the death of the emerging seedling.[8]

Mechanism of Action: Inhibition of VLCFA Elongase

The primary target of chloroacetamide herbicides is the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[8] Specifically, they are believed to covalently bind to a cysteine residue in the active site of the condensing enzyme component of this complex, leading to its irreversible inactivation.[5]

Caption: Simplified mechanism of action of chloroacetamide herbicides.

Experimental Protocol: Pre-emergence Herbicidal Activity Bioassay

This protocol describes a laboratory-based method to evaluate the pre-emergence herbicidal activity of chloroacetamide derivatives.

Materials:

-

Test chloroacetamide derivatives

-

Acetone (for stock solution preparation)

-

Tween® 20 (surfactant)

-

Distilled water

-

Pots or trays filled with a standardized soil mix

-

Seeds of a susceptible indicator plant species (e.g., cress, ryegrass)

-

Growth chamber with controlled light and temperature

-

Laboratory sprayer or pipette

Procedure:

-

Preparation of Treatment Solutions: Prepare a stock solution of each test compound in acetone. Create a series of dilutions in distilled water containing 0.05% (v/v) Tween® 20. Ensure the final acetone concentration does not exceed a level that would cause phytotoxicity (typically <0.5%). Include a vehicle control (water + Tween® 20 + acetone) and a positive control (a commercial chloroacetamide herbicide).

-

Sowing: Fill pots with the soil mix and sow the seeds of the indicator species at a uniform depth.

-

Application: Apply the treatment solutions uniformly to the soil surface using a laboratory sprayer or by pipetting. For pre-emergence testing, the application is done before the emergence of the seedlings.[7][9]

-

Incubation: Place the pots in a growth chamber with controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle). Water the pots as needed to maintain adequate soil moisture.

-

Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings, measuring shoot and root length, and determining the fresh or dry weight of the surviving plants.

-

Data Analysis: Calculate the percent inhibition for each parameter relative to the untreated control. Determine the EC₅₀ (effective concentration causing 50% inhibition) or GR₅₀ (concentration causing 50% growth reduction) values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Medicinal Chemistry Applications

The electrophilic nature of the chloroacetamide moiety makes it an attractive functional group for the design of targeted covalent inhibitors in medicinal chemistry. These derivatives have shown significant promise in several therapeutic areas.

Anticancer Activity

N-Aryl-2-chloroacetamide derivatives have emerged as a promising class of anticancer agents with potent antiproliferative activity against a range of cancer cell lines.[1]

Mechanism of Action: The anticancer activity is often attributed to the alkylation of nucleophilic residues, such as cysteine or histidine, in the active sites of key enzymes or proteins involved in cancer cell proliferation and survival.[6] This can lead to the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis (programmed cell death).[6]

Table 1: In Vitro Anticancer Activity of Representative N-Aryl-2-chloroacetamide Derivatives

| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Derivative A | A2780 (Ovarian) | 0.15 | Doxorubicin | 0.09 |

| Derivative A | WM35 (Melanoma) | 6.06 | Doxorubicin | 1.20 |

| Derivative B | MCF-7 (Breast) | 8.5 | 5-Fluorouracil | 5.2 |

| Derivative B | PANC-1 (Pancreatic) | 4.6 | Gemcitabine | 0.02 |

| Derivative B | HepG2 (Liver) | 2.2 | Sorafenib | 3.9 |

Note: The data presented are representative values for illustrative purposes based on activities reported for this class of compounds.[6]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]

Materials:

-

Human cancer cell lines (e.g., A2780, MCF-7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test chloroacetamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[6]

Antifungal Activity

Chloroacetamide derivatives have also demonstrated significant antifungal activity against a variety of fungal pathogens, including resistant strains.[3] For instance, N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) has shown efficacy against multi-resistant Fusarium strains.[3]

Mechanism of Action: While the exact mechanism of antifungal action is not fully elucidated for all derivatives, it is hypothesized that their lipophilic character allows them to penetrate the fungal cell membrane and interact with intracellular targets.[10] Some studies suggest that they do not act via complexation with ergosterol, a common target for antifungal drugs, indicating a potentially novel mechanism of action.[11]

Table 2: Antifungal Activity of a Chloroacetamide Derivative (4-BFCA) against Fusarium spp.

| Fusarium Strain | MIC (µg/mL) |

| F. keratoplasticum | 12.5 |

| F. oxysporum | 25 |

| F. solani | 50 |

Data adapted from Machado et al. (2022).[3][10]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Materials:

-

Test chloroacetamide derivatives

-

Fungal strains (e.g., Candida spp., Fusarium spp.)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.[10][11]

Anticonvulsant Activity

Certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been identified as having significant anticonvulsant properties.[3][4] These compounds have shown efficacy in preclinical models of epilepsy, particularly in the maximal electroshock (MES) seizure test, which is a model for generalized tonic-clonic seizures.[3][12]

Mechanism of Action: The anticonvulsant activity of these derivatives is believed to be mediated through the blockade of voltage-gated sodium channels.[3] By binding to these channels, the compounds can stabilize the inactive state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizures.

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituent on the anilide moiety is crucial for anticonvulsant activity. For example, derivatives with a 3-(trifluoromethyl)anilide group have shown greater potency in the MES test compared to those with a 3-chloroanilide group.[4][13]

-

The presence of a pyrrolidine-2,5-dione core, from which some of these acetamide derivatives were designed as analogues, appears to be important for broad-spectrum anticonvulsant activity.[3]

Experimental Protocol: In Vivo Anticonvulsant Screening (MES Test)

The Maximal Electroshock (MES) test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs.

Materials:

-

Test chloroacetamide derivatives

-

Vehicle for administration (e.g., 0.5% methylcellulose)

-

Mice or rats

-

An electroshock apparatus with corneal electrodes

Procedure:

-

Compound Administration: Administer the test compound to the animals at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives only the vehicle.

-

Seizure Induction: At a predetermined time after drug administration (to allow for absorption), a supramaximal electrical stimulus is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the MES test.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension seizure is calculated for each dose group. The ED₅₀ (the dose that protects 50% of the animals from seizures) is then determined using probit analysis.[3][12]

Chloroacetamide Derivatives as Enzyme Inhibitors

The ability of the chloroacetamide moiety to act as a "warhead" for covalent inhibition is a key feature that has been exploited in the design of potent and selective enzyme inhibitors. The electrophilic carbon atom of the chloroacetyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine or histidine within the active site of a target protein.[7]

This covalent modification leads to the irreversible inactivation of the enzyme, which can offer advantages in terms of prolonged duration of action and increased potency compared to non-covalent inhibitors. Chloroacetamide-based inhibitors have been developed for a variety of enzyme targets, including kinases, proteases, and metabolic enzymes.[12] For example, they have been successfully used to develop covalent inhibitors of the TEAD·YAP1 interaction, a critical node in the Hippo signaling pathway, which is often dysregulated in cancer.[12]

Conclusion and Future Perspectives

Chloroacetamide derivatives represent a remarkably versatile and powerful class of compounds with significant applications in both agriculture and medicine. Their straightforward synthesis and the tunable reactivity of the chloroacetyl group provide a robust platform for the development of new chemical entities with tailored biological activities.

In agriculture, the continued use and development of chloroacetamide-based herbicides will likely focus on improving their environmental profile and managing the evolution of weed resistance. In medicinal chemistry, the potential of chloroacetamide derivatives as anticancer, antifungal, and anticonvulsant agents is still being actively explored. The design of highly selective covalent inhibitors for specific enzyme targets represents a particularly promising avenue for future research.

As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will our ability to rationally design next-generation chloroacetamide derivatives with enhanced efficacy and safety profiles. This in-depth technical guide has provided a solid foundation for researchers and drug development professionals to build upon as they continue to unlock the full potential of this important chemical scaffold.

References

-

Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 92, 53-64. [Link]

-

Bum-Erdene, K., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 14(9), 1803-1816. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. [Link]

-

Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

-

Machado, G. da R. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. LUME UFRGS. [Link]

-

Shindikar, A. V., Khan, F., & Viswanathan, C. L. (2006). Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. European Journal of Medicinal Chemistry, 41(6), 786-792. [Link]

-

Plantalyt GmbH. (n.d.). How we test for herbicide resistance. [Link]

-

Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52830. [Link]

-

Ali, S. S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]

-

da Silva, L. C. N., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Future Microbiology, 14, 1117-1127. [Link]

-

Castel-Branco, M. M., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13217. [Link]

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

-

Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

-

Hartzler, B. (2020). Preemergence Herbicide Application Timings: Pros and Cons. Iowa State University Extension and Outreach. [Link]

-

NSW Department of Primary Industries. (n.d.). Using pre-emergent herbicides in conservation farming systems. [Link]

-

Trenkamp, S., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Pest Management Science, 59(11), 1227-1234. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grdc.com.au [grdc.com.au]

- 6. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How we test for herbicide resistance | Plantalyt GmbH [plantalyt.de]

- 8. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 12. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

"N-benzyl-2-chloro-N-(3-methylphenyl)acetamide mechanism of action"

An In-depth Technical Guide to the Proposed Mechanism of Action of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

Abstract

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is a chloroacetamide derivative with potential biological activity. While direct experimental evidence for its mechanism of action is not extensively documented in public literature, its structural features, particularly the reactive chloroacetamide moiety, suggest a plausible mode of action based on the well-established activities of the broader chloroacetamide class of compounds. This guide synthesizes the existing knowledge on chloroacetamide bioactivity to propose a primary mechanism centered on the inhibition of very long-chain fatty acid (VLCFA) synthesis. We will explore the chemical basis for this hypothesis, outline detailed experimental protocols for its validation, and discuss potential alternative or secondary mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in the biological investigation of this and related molecules.

Introduction: The Chloroacetamide Chemical Class

The chloroacetamide functional group is a key pharmacophore present in a variety of biologically active compounds, most notably a class of pre-emergence herbicides.[1][2] These herbicides are effective at controlling the growth of germinating weeds by inhibiting crucial early-stage physiological processes.[1] A defining characteristic of their mechanism is the covalent modification of biological targets, a property conferred by the electrophilic nature of the carbon atom bearing the chlorine.[2]

While the herbicidal properties are well-documented, chloroacetamide derivatives have also been investigated for other biological activities, including antimicrobial and anticancer effects.[3][4] The reactivity of the chloroacetyl group is often central to these activities, allowing for the formation of covalent bonds with nucleophilic residues, such as the sulfhydryl groups of cysteine residues in proteins.[2]

This guide will focus on the proposed mechanism of action for the specific molecule, N-benzyl-2-chloro-N-(3-methylphenyl)acetamide, drawing parallels from the extensive research on herbicidal chloroacetamides.

Proposed Primary Mechanism of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

The primary hypothesis for the mechanism of action of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is the inhibition of very long-chain fatty acid (VLCFA) synthesis.[5][6] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various biological processes in both plants and animals, including membrane formation, cell signaling, and the synthesis of cuticular waxes and sphingolipids.

The proposed mechanism can be broken down into the following key steps:

-

Cellular Uptake: The compound is absorbed by the target organism. In the context of herbicidal activity, this occurs in the emerging shoots and roots of seedlings.[1]

-

Covalent Target Binding: The electrophilic carbon of the chloroacetamide moiety reacts with nucleophilic sulfhydryl (-SH) groups present in enzymes involved in VLCFA elongation.[1][2] This covalent modification leads to the irreversible inactivation of the enzyme.

-

Inhibition of VLCFA Elongation: The enzymatic machinery responsible for extending fatty acid chains beyond 18 carbons is inhibited.[5][6][7] This disruption leads to a depletion of essential VLCFAs.

-

Downstream Physiological Effects: The lack of VLCFAs results in a cascade of detrimental effects, including impaired cell division and expansion, defective membrane integrity, and ultimately, growth arrest and cell death.[5]

This proposed mechanism is supported by extensive research on chloroacetamide herbicides like metolachlor and acetochlor, which have been shown to potently inhibit VLCFA synthesis.[5][6]

Visualizing the Proposed Mechanism

Caption: Proposed mechanism of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide via VLCFA synthesis inhibition.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of targeted experiments are required. The following protocols provide a framework for this investigation.

In Vitro VLCFA Elongase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of VLCFA elongases.

Methodology:

-

Microsome Isolation: Isolate microsomes, which contain the VLCFA elongase complex, from a suitable biological source (e.g., etiolated leek seedlings for plant-based studies or relevant mammalian cell lines).

-

Assay Setup: In a microcentrifuge tube, combine the isolated microsomes with a reaction buffer containing [14C]-malonyl-CoA (as a radiolabeled precursor), a fatty acid starter (e.g., oleoyl-CoA), and NADPH.

-

Compound Treatment: Add varying concentrations of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (DMSO only).

-

Incubation: Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Lipid Extraction: Stop the reaction and extract the total lipids using a chloroform:methanol solvent system.

-

Analysis: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC) and quantify the incorporation of radiolabel into VLCFAs using a scintillation counter or radio-GC detector.

-

Data Interpretation: A dose-dependent decrease in the synthesis of VLCFAs in the presence of the compound would support the proposed mechanism. Calculate the IC50 value to quantify its inhibitory potency.

Cell-Based Assay for VLCFA Levels

This assay assesses the impact of the compound on VLCFA levels in whole cells.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., a plant protoplast culture or a mammalian cell line) to a suitable confluency.

-

Compound Treatment: Treat the cells with a range of concentrations of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide for a specified duration (e.g., 24-48 hours).

-

Lipid Extraction and Derivatization: Harvest the cells, extract the total lipids, and convert the fatty acids to their methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the levels of individual fatty acids, including VLCFAs.

-

Data Analysis: Compare the VLCFA profiles of treated cells to untreated controls. A significant reduction in VLCFA levels would provide strong evidence for the proposed mechanism.

Visualizing the Experimental Workflow

Caption: Workflow for the experimental validation of VLCFA synthesis inhibition.

Potential Secondary and Alternative Mechanisms

While VLCFA synthesis inhibition is the most probable primary mechanism, the reactive nature of the chloroacetamide group suggests that other cellular targets could also be affected.

-

Glutathione Conjugation and Depletion: In plants, chloroacetamides are known to be detoxified through conjugation with glutathione (GSH), a key cellular antioxidant.[1] High concentrations of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide could potentially lead to the depletion of cellular GSH pools, inducing oxidative stress.

-

Non-specific Protein Alkylation: The electrophilic chloroacetamide can react with other nucleophilic amino acid residues (e.g., histidine, lysine) in various proteins, potentially leading to off-target effects and general cellular toxicity.

-

Interaction with Coenzyme A: Some studies have suggested that chloroacetamides may interfere with metabolic processes that require coenzyme A, which contains a sulfhydryl group.[1][2]

Summary and Future Directions

The available evidence strongly suggests that N-benzyl-2-chloro-N-(3-methylphenyl)acetamide likely functions as an inhibitor of very long-chain fatty acid synthesis, a mechanism shared with herbicidal chloroacetamides. This guide has outlined the molecular basis for this hypothesis and provided a detailed experimental framework for its validation.

Future research should focus on:

-

Definitive Target Identification: Utilizing proteomics approaches, such as activity-based protein profiling (ABPP), to identify the specific enzyme(s) that are covalently modified by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide to understand how modifications to the benzyl and methylphenyl groups affect its potency and selectivity.

-

Evaluation in Different Biological Systems: Investigating the activity of this compound in a broader range of organisms and cell types to explore potential therapeutic applications beyond its herbicidal properties.

By systematically applying the principles and protocols outlined in this guide, researchers can elucidate the precise molecular mechanisms governing the bioactivity of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide and unlock its full scientific and potentially commercial potential.

References

- Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment.

- Mode of Action for Chloroacetamides and Functionally Related Compounds.

- Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core. Cambridge Core.

- Mode of Action for Chloroacetamides and Functionally Rel

- Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Semantic Scholar.

- ICSC 0640 - 2-CHLOROACETAMIDE. ilo.org.

- In vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide. Benchchem.

- N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233. PubChem.

- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.

Sources

- 1. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 2. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. scilit.com [scilit.com]

An In-depth Technical Guide on the Potential Biological Activity of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

Introduction

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is a chloroacetamide derivative with a molecular structure suggesting a range of potential biological activities. The chloroacetamide functional group is a known reactive moiety, capable of interacting with various biological macromolecules. This, combined with the N-benzyl and N-(3-methylphenyl) substitutions, creates a molecule with specific steric and electronic properties that can influence its biological profile. This technical guide provides a comprehensive overview of the potential biological activities of this compound, grounded in the established actions of structurally related molecules. We will delve into its potential as a herbicide, as well as explore plausible antimicrobial and cytotoxic activities. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Value | Source |

| CAS Number | 32428-61-8 | [1] |

| Molecular Formula | C₁₆H₁₆ClNO | [2] |

| Molecular Weight | 273.76 g/mol | [1] |

| Predicted Lipophilicity (LogP) | 3.5 - 4.5 (Estimated) | QSAR Models |

The predicted lipophilicity suggests that the compound is likely to have good membrane permeability, a key factor for accessing intracellular targets.

Part 1: Herbicidal Activity

The most prominently suggested biological activity for N-benzyl-2-chloro-N-(3-methylphenyl)acetamide and related compounds is herbicidal action.[3][4] Chloroacetamide herbicides are widely used for the pre-emergence control of grass and some broadleaf weeds.[5][6]

Proposed Mechanism of Action

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[7][8][9] VLCFAs are crucial components of various cellular structures, including membranes and cuticular waxes. Their inhibition leads to a cascade of downstream effects, ultimately resulting in the cessation of cell division and expansion, and consequently, the inhibition of early seedling growth.[5][7]

The proposed mechanism involves the covalent binding of the chloroacetamide moiety to enzymes containing sulfhydryl (-SH) groups, which are critical for their catalytic activity.[5][6] Specifically, the enzyme VLCFA elongase, which has a reactive cysteine residue in its active site, is a key target.[7]

Experimental Workflow for Herbicidal Activity Screening

A tiered approach is recommended to efficiently evaluate the herbicidal potential of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide.

Detailed Experimental Protocols

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.

-

Compound Dilution: In a 96-well microplate, perform serial two-fold dilutions of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganisms (e.g., 37°C for bacteria, 30°C for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Subculturing: Following the MIC assay, take an aliquot from the wells showing no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium.

-

Incubation: Incubate the agar plates under suitable conditions.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Part 3: Cytotoxic Activity

Given the reactive nature of the chloroacetamide group, it is essential to evaluate the potential cytotoxicity of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide against mammalian cell lines. [13][14]This is crucial for understanding its potential as a therapeutic agent or for assessing its safety profile.

Proposed Mechanism of Action

The cytotoxic effects could be mediated through various mechanisms, including the alkylation of critical cellular macromolecules like DNA and proteins, leading to the induction of apoptosis or necrosis. [14]The compound could also induce oxidative stress or interfere with essential cellular processes.

Experimental Workflow for Cytotoxicity Screening

Detailed Experimental Protocols

-

Cell Seeding: Seed mammalian cells (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is a compound with significant potential for a range of biological activities. The existing literature on structurally similar chloroacetamides strongly suggests herbicidal properties, likely through the inhibition of very-long-chain fatty acid synthesis. Furthermore, the presence of the reactive chloroacetamide moiety warrants investigation into its antimicrobial and cytotoxic effects. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential biological activities. Further research in these areas will be crucial to fully elucidate the biological profile of this compound and to determine its potential applications in agriculture or medicine.

References

-

Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. (2019). Mycopathologia.

-

Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (2019). European Journal of Chemistry.

-

Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (1987). Weed Technology.

-

Mode of Action for Chloroacetamides and Functionally Related Compounds. (2023). ResearchGate.

-

Chloroacetamide derivatives as a promising topical treatment for fungal skin infections | Request PDF. (2019). ResearchGate.

-

A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). Future Microbiology.

-

Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Journal of Cellular and Molecular Pharmacology.

-

Cytotoxicity Assays – what your cells don't like. (2025). BMG LABTECH.

-

Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. (1998). Zeitschrift für Naturforschung C.

-

In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.

-

(PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (2019). ResearchGate.

-

Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. (2024). Taylor & Francis Online.

-

Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026). MDPI.

-

Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017). Weed Technology.

-

Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (2025). BenchChem.

-

Mode of Action for Chloroacetamides and Functionally Related Compounds. (2002). Journal of Pesticide Science.

-

An In-depth Technical Guide on the In Vitro Evaluation of N-substituted-2-oxo-2-phenylacetamides. (2025). BenchChem.

-

Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (2022). SciELO South Africa.

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications.

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). Arhiv za higijenu rada i toksikologiju.

-

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). Chemistry Central Journal.

-

A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. (2017). Weed Science.

-

Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. (2021). Frontiers in Plant Science.

-

In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. (2020). Genetika.

-

a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide. (2020). Anais da Academia Brasileira de Ciências.

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2016). Molecules.

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (2020). Anais da Academia Brasileira de Ciências.

-

RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | Request PDF. (2025). ResearchGate.

-

A Rapid and Simple Bioassay Method for Herbicide Detection. (2007). Journal of the Korean Society for Applied Biological Chemistry.

-

Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (2010). Asian Journal of Chemistry.

-

Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. (2022). ResearchGate.

-

N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online.

-

Synthesis of N-benzyl acetamide. PrepChem.com.

- An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. [No Source Found]

-

Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. (2013). Bulletin of the Korean Chemical Society.

-

USE OF N-BENZYLBENZAMIDE COMPOUND AS HERBICIDE. (2021). WIPO.

-

2-chloro-N-(3-methylphenyl)acetamide | CAS 32428-61-8. Santa Cruz Biotechnology.

-

Application of N-benzyl benzamide compound as herbicide. (2021). Google Patents.

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (1998). Journal of Medicinal Chemistry.

-

Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate. (2009). Google Patents.

Sources

- 1. 2-chloro-N-(3-methylphenyl)acetamide | CAS 32428-61-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN112203515B - Application of N-benzyl benzamide compound as herbicide - Google Patents [patents.google.com]

- 5. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 6. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. scilit.com [scilit.com]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. omicsonline.org [omicsonline.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijprajournal.com [ijprajournal.com]

Methodological & Application

"N-benzyl-2-chloro-N-(3-methylphenyl)acetamide as an intermediate in synthesis"

Technical Application Note: N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

Part 1: Chemical Profile & Strategic Utility

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide (CAS: 38677-47-3) is a specialized N,N-disubstituted

Key Functional Roles:

-

Electrophilic Alkylation: The

-carbon acts as a potent electrophile for S -

Heterocyclic Precursor: Under Lewis acid catalysis (e.g., AlCl

), the molecule undergoes intramolecular Friedel-Crafts alkylation (Stollé synthesis) to form 1-benzyl-substituted oxindoles, a core structure in kinase inhibitors.

Part 2: Synthesis Protocol (The "Make")

This protocol details the synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide via the acylation of N-benzyl-3-methylaniline. The secondary amine is sterically hindered; therefore, the choice of base and temperature control is critical to prevent hydrolysis or side reactions.

Materials & Reagents

-

Precursor: N-Benzyl-3-methylaniline (1.0 equiv)

-

Reagent: Chloroacetyl chloride (1.2 equiv)

-

Base: Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) (1.5 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: 1N HCl, Saturated NaHCO

, Brine

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with N-benzyl-3-methylaniline (10 mmol) and dry DCM (50 mL). Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add TEA (15 mmol) in one portion. The solution may remain clear or turn slightly yellow.

-

Acylation (Exothermic): Dissolve chloroacetyl chloride (12 mmol) in DCM (10 mL) in the addition funnel. Add this solution dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

-

Expert Insight: Rapid addition generates HCl exotherms that can degrade the chloroacetyl chloride or cause dark tar formation.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product typically appears at R

~0.4–0.5. -

Workup:

-

Purification: The crude oil often solidifies upon standing. Recrystallize from Ethanol/Hexane (1:4) or purify via flash chromatography (SiO

, 0-20% EtOAc in Hexane).

Part 3: Downstream Applications (The "Use")

The utility of this intermediate lies in its divergent reactivity. Below are the two primary workflows for medicinal chemistry applications.

Workflow A: Synthesis of Glycinamide Derivatives (Anticonvulsant Scaffold)

This pathway displaces the chloride with a secondary amine (e.g., morpholine, piperidine) to generate "N-benzyl-2-amino-N-arylacetamide" derivatives.

-

Dissolve the intermediate (1 equiv) in Acetonitrile (MeCN).

-

Add K

CO -

Reflux (80 °C) for 6–12 hours.

-

Filter salts and concentrate.[3]

Workflow B: Intramolecular Cyclization (Oxindole Synthesis)

This pathway utilizes the Stollé synthesis to fuse the acetyl group onto the aromatic ring, forming a substituted oxindole.

-

Mix the intermediate (1 equiv) with anhydrous AlCl

(2.5 equiv). -

Heat the neat mixture (melt) or use high-boiling solvent (chlorobenzene) at 140–160 °C for 1 hour.

-

Note: Regioselectivity is a factor. The 3-methyl group directs cyclization primarily to the para position (forming the 5-methyl oxindole isomer) or ortho (forming the 4-methyl isomer, sterically disfavored).

Part 4: Visualization of Pathways

Figure 1: Synthesis and divergent application pathways for N-benzyl-2-chloro-N-(3-methylphenyl)acetamide.

Part 5: Analytical Specifications & QC

To ensure the integrity of the intermediate before downstream use, verify against these parameters.

| Parameter | Specification | Diagnostic Signal (1H NMR, CDCl |

| Appearance | Off-white solid or pale yellow oil | N/A |

| Purity (HPLC) | >95% (254 nm) | N/A |

| Chloro-CH | Singlet, | Key diagnostic peak.[4] Shift confirms acylation. |

| Benzyl-CH | Singlet (broad), | Diastereotopic splitting may occur if chiral centers exist downstream. |

| Aromatic Region | Multiplet, | Integration should account for 9 protons (5 benzyl + 4 tolyl). |

| Methyl Group | Singlet, | Distinct peak for the m-tolyl methyl group. |

Troubleshooting Note:

-

Hydrolysis: If the "Chloro-CH

" peak disappears and is replaced by a broad signal >4.5 ppm, the chloride has hydrolyzed to the alcohol (N-benzyl-N-aryl-glycolamide). Ensure anhydrous solvents are used. -

Rotamers: Amide bond rotation is slow on the NMR timescale. You may observe "doubling" of peaks (rotamers) in the NMR spectrum. Heating the NMR tube to 50 °C usually coalesces these peaks.

Part 6: References

-

Royal Society of Chemistry. Synthesis of 2-Chloro-N-(m-tolyl)acetamide (Analogous Procedure). [Link]

-

National Institutes of Health (PMC). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]

-

Organic Syntheses. General Procedures for N-Benzylation and Acylation. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

Abstract

This application note provides a detailed guide to the comprehensive NMR spectroscopic characterization of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide, a substituted tertiary amide with potential applications in organic synthesis and medicinal chemistry. In the absence of extensive published data for this specific molecule[1], this guide establishes a robust analytical framework based on foundational NMR principles and data from analogous structures. We will explore a multi-faceted approach, from meticulous sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments for unambiguous structural elucidation and conformational analysis. The methodologies detailed herein are designed to ensure scientific rigor and data integrity, providing a self-validating system for the analysis of this and structurally related compounds.

Introduction: The Analytical Challenge

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide (C₁₆H₁₆ClNO)[1] is a molecule of interest due to its combination of a reactive chloromethyl group and a sterically hindered tertiary amide core. The structural complexity, including multiple aromatic systems and a flexible N-benzyl group, presents a non-trivial challenge for complete spectroscopic assignment. A key feature of tertiary amides is the potential for hindered rotation around the C-N amide bond, which can lead to the observation of two distinct sets of signals for substituents on the nitrogen atom (rotational isomers or rotamers)[2][3][4]. Therefore, a comprehensive NMR analysis is not only crucial for structural verification but also for understanding its conformational dynamics in solution, which can be critical for its reactivity and biological activity.

This guide will systematically walk through the process of acquiring and interpreting a full suite of NMR data, explaining the rationale behind each experimental choice to build a complete and trustworthy molecular picture.

Foundational Protocols: Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. A properly prepared sample minimizes artifacts and ensures high-resolution spectra.[5]

Protocol 1: Standard Sample Preparation for Small Molecule NMR

-

Material Weighing: Accurately weigh 10-20 mg of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide for ¹H NMR and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[6][7] This concentration ensures a good signal-to-noise ratio for a typical small molecule (MW ≈ 274 g/mol ).

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds.[6][8] Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[8]

-

Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.[5] Pass the sample through a Pasteur pipette containing a small, tightly packed plug of glass wool into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS). However, modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm), which is often sufficient.

-

Labeling and Cleaning: Label the NMR tube clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[8]

Structural Elucidation: A Multi-dimensional NMR Approach

A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals in N-benzyl-2-chloro-N-(3-methylphenyl)acetamide.

One-Dimensional NMR: The Initial Overview

-

¹H NMR Spectroscopy: This is the starting point for any NMR analysis. It provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

-

¹³C NMR Spectroscopy (with DEPT): This experiment reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (specifically DEPT-135 and DEPT-90) is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[9]

Predicted Chemical Shifts

Based on analogous structures from the literature[2][10][11][12], we can predict the approximate chemical shifts for the target molecule. This serves as a hypothesis to be tested with 2D NMR data.

| Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |

| Methyl (CH₃) | ~2.3 | ~21 | Typical for an aryl methyl group. |

| Chloromethyl (Cl-CH₂) | ~4.1 | ~42 | Alpha to a carbonyl and a chlorine atom. |

| Benzyl (N-CH₂) | ~4.6 | ~53 | Alpha to a nitrogen and a phenyl group. Potential for two signals due to rotamers.[2] |

| Aromatic (Ar-H) | 7.0 - 7.5 | 125 - 140 | Complex multiplet region for both phenyl rings. |

| Carbonyl (C=O) | - | ~169 | Typical for an amide carbonyl.[13] |

Two-Dimensional NMR: Connecting the Dots

2D NMR experiments are crucial for establishing the connectivity within the molecule, resolving ambiguities from overlapping signals in the 1D spectra.[9][14][15]

Workflow for 2D NMR Analysis

Sources

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. emerypharma.com [emerypharma.com]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. 2-Chloro-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. creative-biostructure.com [creative-biostructure.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

Welcome to the dedicated technical support guide for the synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this valuable intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in the lab.

Reaction Overview and Mechanism

The synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is typically achieved via a nucleophilic acyl substitution. In this reaction, the secondary amine, N-benzyl-3-methylaniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

The choice of solvent, base, and temperature is critical to maximize the yield and purity by controlling the reaction rate and minimizing side reactions.

Caption: General reaction scheme for the synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors. Let's break them down in a logical troubleshooting workflow.

Caption: Troubleshooting workflow for low reaction yield.

-

Purity of Starting Materials: The purity of N-benzyl-3-methylaniline is paramount. If it contains primary or other secondary amine impurities, they will also react with chloroacetyl chloride, consuming the reagent and complicating purification.

-

Reagent Degradation: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture. Using a freshly opened bottle or a properly stored aliquot is crucial. The presence of HCl from hydrolysis can also protonate the starting amine, rendering it non-nucleophilic.

-

Inadequate Temperature Control: The reaction is exothermic. Adding chloroacetyl chloride at room temperature can lead to side reactions. It is recommended to add it dropwise at a lower temperature (e.g., 0-5°C) and then allow the reaction to slowly warm to room temperature.

-

Inefficient HCl Scavenging: The base (e.g., potassium carbonate, triethylamine) is critical for neutralizing the HCl byproduct. If the base is not efficient or is added too late, the HCl will protonate the starting amine, halting the reaction. Ensure the base is present from the start or co-added with the acyl chloride.

Question: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are these impurities?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities in this reaction include:

-

Unreacted Starting Amine: If the reaction is incomplete, you will have leftover N-benzyl-3-methylaniline. This is often due to insufficient chloroacetyl chloride or its degradation.

-

Hydrolyzed Acyl Chloride: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid. During workup, this can complicate extractions.

-

Over-acylated or Side Products: While less common with a secondary amine, it's essential to ensure your starting material is not contaminated with primary amines, which could lead to di-acylated products.

To address this, ensure your reaction goes to completion by monitoring it with TLC. If the reaction has stalled, a small additional charge of chloroacetyl chloride might be necessary. For purification, column chromatography using a silica gel stationary phase with a hexane/ethyl acetate gradient is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A non-polar, aprotic solvent is generally preferred to prevent reaction with chloroacetyl chloride. Toluene is a good choice as it is inert under these conditions and has a suitable boiling point for reflux if needed, although this reaction is typically run at room temperature. Other options include dichloromethane (DCM) or diethyl ether, but care must be taken to ensure they are anhydrous.

Q2: Which base should I use, and why?

An inorganic base like potassium carbonate (K2CO3) is a good, cost-effective choice. It is solid, easy to handle, and strong enough to neutralize the generated HCl. Alternatively, a tertiary amine base like triethylamine (TEA) can be used. TEA is soluble in organic solvents, which can lead to a more homogeneous reaction, but it can be more challenging to remove during workup.

Q3: How can I safely handle chloroacetyl chloride?

Chloroacetyl chloride is a corrosive and lachrymatory (tear-inducing) substance. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, away from moisture.

Q4: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). Spot the reaction mixture alongside a spot of the starting amine. The reaction is complete when the starting amine spot has been completely consumed.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods for N-substituted chloroacetamides.

Materials:

-

N-benzyl-3-methylaniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Anhydrous potassium carbonate (K2CO3) (1.5 eq)

-

Anhydrous toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-benzyl-3-methylaniline (1.0 eq) and anhydrous toluene.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

-

Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous toluene and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled reaction mixture over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Workup - Quenching: Carefully quench the reaction by slowly adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any remaining amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Optimization Parameters

The following table summarizes key parameters and their impact on the reaction outcome.

| Parameter | Recommendation | Rationale |

| Temperature | 0-5°C for addition, then room temp. | Controls exotherm, minimizes side reactions. |

| Base | Anhydrous K2CO3 (1.5 eq) | Effectively neutralizes HCl, easy to remove. |

| Solvent | Anhydrous Toluene | Inert, aprotic, good for temperature control. |

| Stoichiometry | Slight excess of Chloroacetyl Chloride (1.1 eq) | Ensures complete consumption of the starting amine. |

| Moisture Control | Use anhydrous solvents and reagents | Prevents hydrolysis of chloroacetyl chloride. |

References

- CN102924538A - Method for synthesizing metolachlor intermediate N-benzyl-N-(2-methylphenyl)

- U.S.

-

Chloroacetyl chloride - Substance Information - ECHA. [Link]

Technical Support Center: Synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

Ticket ID: CHEM-SYN-2024-001 Subject: Troubleshooting Side Reactions & Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Context[1][2][3][4][5]

User: Medicinal Chemists, Process Development Scientists Target Molecule: N-benzyl-2-chloro-N-(3-methylphenyl)acetamide CAS Registry Number: (Analogous structures: N-chloroacetyl-N-benzyl-anilines)

This guide addresses the synthesis of a sterically crowded, tertiary

The Core Challenge:

The synthesis involves the acylation of a secondary amine (N-benzyl-3-methylaniline) with chloroacetyl chloride. The reaction is deceptively simple. The presence of the

The "Golden Path" Protocol (Baseline)

Before troubleshooting, ensure your baseline protocol matches this industry-standard workflow. Deviations here are the root cause of 80% of side reactions.

Reaction Type: Schotten-Baumann Acylation (Modified Anhydrous)

| Parameter | Specification | Rationale |

| Solvent | Dichloromethane (DCM) or Toluene | Anhydrous. DCM solubilizes the amine well; Toluene allows for easier workup if HCl salts precipitate. |

| Temperature | -10°C to 0°C (Addition), then RT | Critical. Higher temps favor the Menshutkin side reaction (quaternization).[2] |

| Base | Triethylamine (1.1 - 1.2 eq) | Scavenges HCl. Must be added before the acid chloride. |

| Stoichiometry | Acid Chloride (1.1 eq) : Amine (1.0 eq) | Slight excess of acylating agent ensures complete conversion of the limiting amine. |

| Addition Order | Acid Chloride | Slow, dropwise addition of acid chloride to the cold amine solution. |

Troubleshooting Guide (Q&A Format)

Issue 1: "My product is a sticky gum/oil, and TLC shows a spot at the baseline."

Diagnosis: Self-Alkylation (Quaternization / Menshutkin Reaction)

This is the most insidious side reaction in

-

Mechanism: The amine nitrogen attacks the

-carbon (CH2-Cl) instead of the carbonyl. -

Result: Formation of a quaternary ammonium salt (dimer).

Corrective Actions:

-

Check Temperature: Never let the reaction exotherm above 5°C during addition. The acylation (amide formation) is kinetically faster at low temps; alkylation requires more energy (heat).

-

Reverse Addition (Advanced): If the problem persists, dissolve the amine and base in solvent and add this mixture slowly to a cold solution of Chloroacetyl Chloride. This ensures the Acyl Chloride is always in huge excess relative to the amine, statistically favoring acylation over alkylation.

-

Solvent Swap: Avoid polar aprotic solvents (like DMF or Acetonitrile) if you are seeing this impurity. These solvents accelerate

reactions (alkylation). Stick to DCM or Toluene.

Issue 2: "I see violent fuming, and my yield is <50%."

Diagnosis: Hydrolysis of Chloroacetyl Chloride Chloroacetyl chloride is highly moisture-sensitive. If water is present, it hydrolyzes to chloroacetic acid and HCl gas.

-

Symptoms: White smoke (HCl gas) escaping the flask; pressure buildup; acidic smell in the workup.

-

Impurity: Chloroacetic acid (removable by base wash, but yield is lost).

Corrective Actions:

-

Drying Protocol: Dry your DCM over

or molecular sieves. The amine must also be dry. -

Inert Atmosphere: Perform the reaction under a Nitrogen or Argon balloon.

-

Reagent Quality: Check your Chloroacetyl Chloride. If the bottle has a crusty white solid on the cap, distill it before use or buy a fresh bottle.

Issue 3: "The reaction mixture turned dark purple/black."

Diagnosis: Oxidation of the Toluidine Core Anilines (especially electron-rich ones like 3-methylaniline derivatives) are prone to oxidation. While acylation usually protects the nitrogen, trace metal contaminants or old amine starting material can lead to "aniline black" type impurities.

Corrective Actions:

-

Purify Precursor: Distill the N-benzyl-3-methylaniline before use if it is not a clear/pale yellow oil.

-

Degas Solvents: Sparge your solvent with nitrogen for 15 minutes to remove dissolved oxygen.

Visualizing the Pathways

The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes.

Figure 1: Reaction network showing the competition between acylation (blue path) and the primary failure modes: hydrolysis and self-alkylation (red paths).

Quantitative Data: Solvent & Base Effects[7][8][9]

The choice of base profoundly impacts the ratio of Product vs. Quaternary Salt.

| Base System | Solvent | Yield (Target) | Risk of Quat.[2] Salt | Notes |

| Triethylamine (TEA) | DCM | 85-95% | Low | Standard. TEA-HCl salt stays soluble or forms a slurry. Easy workup. |

| Pyridine | DCM | 80-90% | Medium | Pyridine can catalyze acylation but is harder to remove (requires acid wash). |

| K2CO3 (Aq. biphasic) | EtOAc/Water | 70-80% | High | Schotten-Baumann biphasic. Slower reaction time increases risk of hydrolysis. |

| No Base | Toluene (Reflux) | <40% | Very High | HCl generated promotes decomposition and Friedel-Crafts side reactions. |

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 5.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[3] Oxford University Press. (Mechanistic distinction between Acylation and Alkylation/Menshutkin reaction, Chapter 10 & 17).

-

Bobonazarova, S. H., et al. (2024).[4] "Reactions of N-Chloroacetylation of Toluidine Isomers." Austrian Journal of Technical and Natural Sciences, 3-4, 12-16.[4] [Link] (Specific study on toluidine chloroacetylation conditions).

-

Organic Syntheses. (1927). "Chloroacetamide."[1][5][6] Org.[7][4][5][8] Synth. 7, 16; Coll. Vol. 1, 153. [Link] (Foundational protocol for chloroacetylation).

-

ScienceMadness Discussion. (2020). "Problem using Chloroacetyl Chloride." [Link] (Practical troubleshooting regarding hydrolysis and HCl gas management).

Sources

- 1. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 3. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 8. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]

Technical Support Center: Scalable Synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

Welcome to the Process Chemistry Support Hub. Ticket ID: SC-2024-TOL-BENZ Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Scale-up protocols, impurity control, and safety management for Target Molecule (A) .

Executive Summary & Route Selection

You are scaling up the synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide . At the milligram scale, direct alkylation is often tolerated. However, at the multigram to kilogram scale, process safety and impurity profile control dictate a specific order of operations.

The "Golden Route" for Scale-Up

We strongly recommend Route A (Reductive Amination) over Route B (Direct Alkylation).

-

Route A (Recommended): Condensation of m-toluidine with benzaldehyde followed by reduction

Acylation with chloroacetyl chloride.-

Why: Avoids the formation of the difficult-to-separate N,N-dibenzyl impurity; eliminates the handling of carcinogenic benzyl chloride; milder exotherms.

-

-

Route B (Legacy/High Risk): Direct alkylation of m-toluidine with benzyl chloride

Acylation.

Process Visualization

Workflow & Decision Tree

The following diagram outlines the recommended workflow and critical control points (CCPs) for impurity management.

Figure 1: Process flow for the synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide, highlighting critical impurity origins.

Step-by-Step Troubleshooting Guide

Module 1: Synthesis of the Intermediate (N-benzyl-3-methylaniline)

Context: This step establishes the nitrogen core. The most common failure mode here is incomplete imine formation prior to reduction.

| Issue | Diagnostics | Root Cause | Corrective Action |